Cinnamyldenafil
Overview
Description
Cinnamyldenafil is a synthetic analogue of sildenafil, a well-known drug used to treat erectile dysfunction. It has the molecular formula C32H38N6O3 and a molecular weight of 554.7 g/mol. This compound is characterized by its unique structure, which includes a cinnamoyl group attached to the sildenafil backbone .
Preparation Methods
The synthesis of Cinnamyldenafil involves several steps, starting with the preparation of the sildenafil intermediate. The key synthetic route includes the reaction of sildenafil with cinnamaldehyde under specific conditions to introduce the cinnamoyl group. The reaction conditions typically involve the use of a suitable solvent, such as methanol, and a catalyst to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Cinnamyldenafil undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cinnamyldenafil has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the effects of structural modifications on the activity of sildenafil analogues.
Biology: Research on this compound includes its potential effects on various biological pathways and its interactions with cellular components.
Medicine: Studies have explored its potential therapeutic applications, particularly in the treatment of erectile dysfunction and related conditions.
Industry: this compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes .
Mechanism of Action
The mechanism of action of Cinnamyldenafil involves its interaction with specific molecular targets, primarily phosphodiesterase type 5 (PDE5). By inhibiting PDE5, this compound increases the levels of cyclic guanosine monophosphate (cGMP), leading to the relaxation of smooth muscle cells and increased blood flow . This mechanism is similar to that of sildenafil, but the presence of the cinnamoyl group may confer additional pharmacological properties .
Comparison with Similar Compounds
Cinnamyldenafil is compared with other similar compounds, such as:
Sildenafil: The parent compound, known for its use in treating erectile dysfunction.
Vardenafil: Another PDE5 inhibitor with a similar mechanism of action.
Tadalafil: A longer-acting PDE5 inhibitor used for similar therapeutic purposes.
This compound is unique due to the presence of the cinnamoyl group, which may enhance its pharmacological profile and provide additional benefits compared to other PDE5 inhibitors .
Properties
IUPAC Name |
5-[2-ethoxy-5-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N6O3/c1-4-10-26-29-30(36(3)35-26)32(40)34-31(33-29)25-21-24(14-15-28(25)41-5-2)27(39)22-38-19-17-37(18-20-38)16-9-13-23-11-7-6-8-12-23/h6-9,11-15,21H,4-5,10,16-20,22H2,1-3H3,(H,33,34,40)/b13-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVULWDXXZCBDIP-UKTHLTGXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CC=CC5=CC=CC=C5)OCC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)C/C=C/C5=CC=CC=C5)OCC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1446089-83-3 | |
Record name | Cinnamyldenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446089833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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